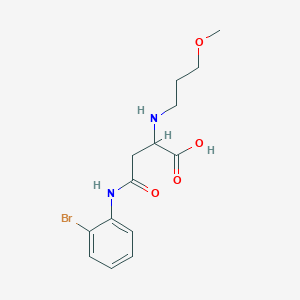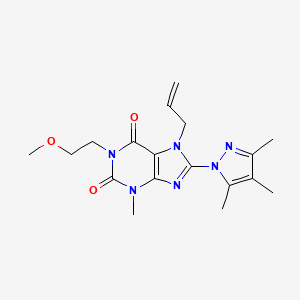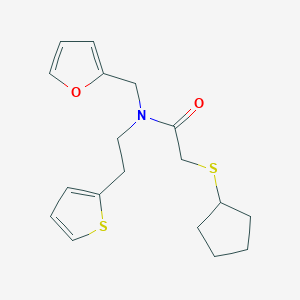![molecular formula C23H17N3O5S2 B2862117 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate CAS No. 896016-91-4](/img/structure/B2862117.png)
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including an acetamido group, a thiadiazole ring, a pyran ring, and a carboxylate group attached to a biphenyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures have been synthesized. For instance, a series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were designed and synthesized as sorafenib analogs .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 1,3,4-thiadiazole ring is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. Thiadiazole derivatives have shown a broad spectrum of biological activities .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the acetamido group and the thiadiazole ring could influence its solubility and reactivity .Applications De Recherche Scientifique
Chemical Synthesis and Molecular Design
Research into molecules with complex structures, including thiadiazole and pyran components, often focuses on their synthesis and potential as scaffolds for further chemical modifications. For instance, compounds incorporating thiadiazole units have been synthesized and evaluated for various pharmacological activities. Such studies contribute to the development of new synthetic methodologies and the exploration of these compounds as key intermediates for the design of molecules with desired biological activities (Youssef et al., 2011).
Antimicrobial and Antifungal Applications
Compounds featuring thiadiazole, pyrazole, and pyran cores have been investigated for their antimicrobial properties. A series of 6-(aryl/heteryl)-3-(5-methyl-1-phenyl-1H-4-pyrazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles exhibited notable in vitro activities against bacteria and fungi. Such research highlights the potential of these compounds in developing new antimicrobial agents, which is critical given the rising challenge of antibiotic resistance (Reddy et al., 2010).
Anticancer Research
The design and synthesis of molecules incorporating thiadiazole and pyran moieties also extend to anticancer research. Compounds with these functionalities have been studied for their potential to inhibit key enzymes or pathways involved in cancer progression. By targeting specific molecular mechanisms, researchers aim to develop more effective and selective anticancer therapies (Yushyn et al., 2022).
Antioxidant and Anti-inflammatory Applications
Investigations into the pharmacological potential of thiadiazole derivatives have also revealed their antioxidant and anti-inflammatory properties. These findings suggest applications in managing conditions associated with oxidative stress and inflammation, contributing to the broader understanding of how structurally complex molecules can be leveraged for therapeutic purposes (Chkirate et al., 2019).
Mécanisme D'action
Target of Action
The primary target of this compound is carbonic anhydrase . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide and water to bicarbonate and protons, a reaction that occurs rather slowly in the absence of the enzyme.
Mode of Action
The compound acts as a carbonic anhydrase inhibitor . By inhibiting this enzyme, it disrupts the balance of bicarbonate and proton concentrations, which can have various downstream effects depending on the specific physiological context.
Biochemical Pathways
The inhibition of carbonic anhydrase affects several biochemical pathways. One of the most significant is the disruption of water and electrolyte balance within cells and across cell membranes . This can lead to changes in pH and other metabolic disturbances.
Pharmacokinetics
Like other carbonic anhydrase inhibitors, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of carbonic anhydrase by this compound can lead to a variety of cellular effects. These may include changes in intracellular pH, disruption of ion transport processes, and potentially cytotoxic effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the local environment can affect the activity of carbonic anhydrase and thus the efficacy of its inhibition . Additionally, the presence of other substances that bind to or interact with carbonic anhydrase could potentially affect the action of this compound.
Orientations Futures
Propriétés
IUPAC Name |
[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-phenylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5S2/c1-14(27)24-22-25-26-23(33-22)32-13-18-11-19(28)20(12-30-18)31-21(29)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOOHRPLNNFMQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Chloro-2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2862037.png)
![2-(2-methoxyphenoxy)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}acetamide](/img/structure/B2862038.png)
![2-((3-methylenepiperidin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2862039.png)

![Ethyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2862041.png)
![N-(2-methoxy-5-methylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2862043.png)
![2-[(Dimethyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2862045.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B2862046.png)
![2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-mesitylacetamide](/img/no-structure.png)

![[2-[(4-Methylphenyl)methylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2862051.png)
amine](/img/structure/B2862052.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2862054.png)
